molecular formula C11H17NS B15204461 (4-(Thiophen-3-yl)cyclohexyl)methanamine

(4-(Thiophen-3-yl)cyclohexyl)methanamine

Cat. No.: B15204461
M. Wt: 195.33 g/mol
InChI Key: HIPBHYQOWXJPAQ-UHFFFAOYSA-N
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Description

(4-(Thiophen-3-yl)cyclohexyl)methanamine is an organic compound that features a cyclohexyl ring substituted with a thiophen-3-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)cyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane ring.

    Introduction of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiophen-3-yl)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Thiophen-3-yl)cyclohexyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Thiophen-3-yl)cyclohexyl)methanamine is unique due to the presence of both the cyclohexyl and thiophen-3-yl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

(4-thiophen-3-ylcyclohexyl)methanamine

InChI

InChI=1S/C11H17NS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h5-6,8-10H,1-4,7,12H2

InChI Key

HIPBHYQOWXJPAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C2=CSC=C2

Origin of Product

United States

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